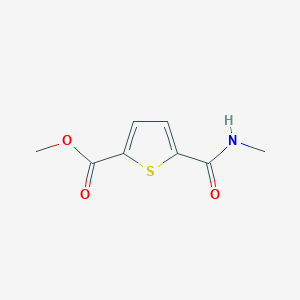
Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a methylcarbamoyl group at the 5-position and a carboxylate group at the 2-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the condensation reaction, such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Thiophene derivatives are being explored for their anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-2-thiophene carboxylate: Similar in structure but lacks the methylcarbamoyl group.
5-Methyl-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a carboxylate group.
Uniqueness
Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate is unique due to the presence of both a methylcarbamoyl group and a carboxylate group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
921596-59-0 |
|---|---|
Formule moléculaire |
C8H9NO3S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
methyl 5-(methylcarbamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H9NO3S/c1-9-7(10)5-3-4-6(13-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) |
Clé InChI |
XEGRJBJDXKOMFQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=C(S1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)
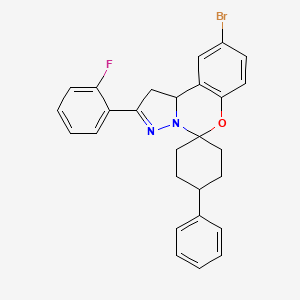
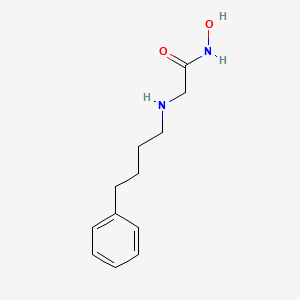

![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12620132.png)
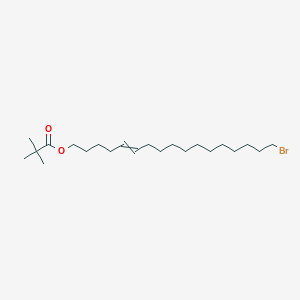
![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
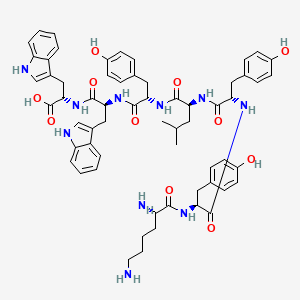
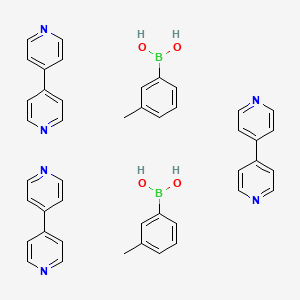
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
